Anticancer Agents: Numerous indazole derivatives have exhibited promising anticancer activity. For example, researchers have identified 1-[1-(4,5-dihydrooxazol-2-yl)-1H-indazol-3-yl]-3-phenylthiourea derivatives as potential anticancer agents, with compound 19 demonstrating significant cytotoxicity against lung and cervical cancer cell lines []. Additionally, 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have shown potent inhibition of Tyrosine Threonine Kinase (TTK), making them promising candidates for anticancer therapy [].
Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists: Indazole derivatives have emerged as potent and selective CGRP receptor antagonists. Specifically, compounds like HTL22562 [] and BMS-694153 [] have demonstrated efficacy in preclinical models of migraine, highlighting their potential for treating this debilitating neurological disorder.
Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: Indazole-based compounds like 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides have shown potential as GSK-3 inhibitors []. GSK-3 is implicated in various neurological and psychiatric disorders, including bipolar disorder. Inhibitors of this enzyme may offer new therapeutic avenues for these conditions.
Norepinephrine/Serotonin Reuptake Inhibitors (NSRIs): Indazole derivatives like (S)-5-fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole [] have demonstrated NSRIs properties. NSRIs are commonly used to treat conditions like fibromyalgia by increasing the levels of norepinephrine and serotonin in the brain.
Nociceptin Receptor Agonists: Research indicates that specific indazole-based molecules like AT-312 act as potent and selective nociceptin receptor agonists []. These agonists show promise in reducing alcohol reward in preclinical models, suggesting their potential application in treating alcohol addiction.
Cannabinoid Receptor Modulators: Certain indazole derivatives exhibit activity at cannabinoid receptors. For instance, CUMYL-4CN-BINACA, a synthetic cannabinoid, has been identified in plant material and quantified in post-mortem blood samples []. Furthermore, peripherally restricted CB1R antagonists like 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide [] have demonstrated significant weight-loss efficacy in preclinical models, highlighting their potential for treating obesity and related metabolic disorders.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: